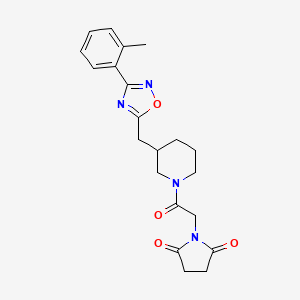
1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including pharmaceuticals and biochemistry. Its structure, featuring multiple functional groups, lends itself to diverse chemical interactions and reactivities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically starts from commercially available precursors. The process involves multiple steps, including the formation of intermediate compounds. Each step requires specific reagents and conditions, such as controlled temperatures and pH levels, to ensure the desired transformations.
Industrial Production Methods
In industrial settings, the compound is often produced through optimized synthetic routes that maximize yield and purity. Techniques such as automated synthesis and continuous flow chemistry are employed to enhance efficiency and scalability. Detailed reaction conditions, such as solvent choices and catalysts, are meticulously controlled to achieve consistency.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles under mild conditions to facilitate the exchange of functional groups.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. Oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in derivatives with modified functional groups, enhancing the compound's properties for specific applications.
Aplicaciones Científicas De Investigación
1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is utilized in:
Chemistry: : As a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Biology: : In studies of enzyme interactions and as a probe for biochemical pathways.
Medicine: : Potentially in the design of pharmaceutical agents targeting specific molecular pathways.
Industry: : As a precursor in the manufacture of specialty chemicals and advanced materials.
Mecanismo De Acción
Mechanism
The compound interacts with biological molecules through specific binding to molecular targets, such as enzymes or receptors. This binding modulates the activity of these targets, leading to the observed biological effects.
Molecular Targets and Pathways
The molecular targets may include proteins involved in metabolic pathways or signaling cascades. The exact pathways depend on the specific application and context of use, such as inhibiting a key enzyme in a disease pathway or modulating receptor activity for therapeutic effects.
Comparación Con Compuestos Similares
1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can be compared to other compounds with similar structures or functionalities:
Similar Compounds: : 3-(p-tolyl)-1,2,4-oxadiazole derivatives, pyrrolidine-2,5-dione analogs.
Uniqueness: : The combination of the 1,2,4-oxadiazole ring with the pyrrolidine and piperidine units imparts unique reactivity and binding properties, distinguishing it from simpler analogs.
Propiedades
IUPAC Name |
1-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-5-2-3-7-16(14)21-22-17(29-23-21)11-15-6-4-10-24(12-15)20(28)13-25-18(26)8-9-19(25)27/h2-3,5,7,15H,4,6,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGMWVWBOCFXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)

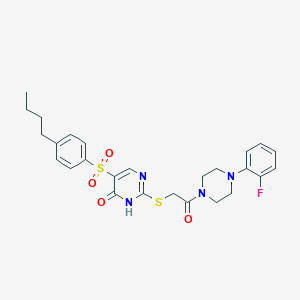
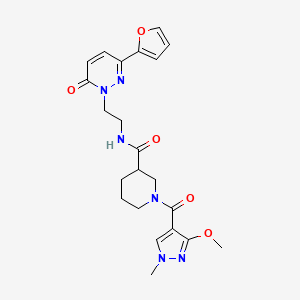
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)
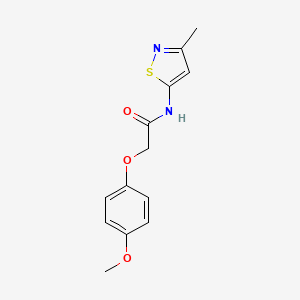
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

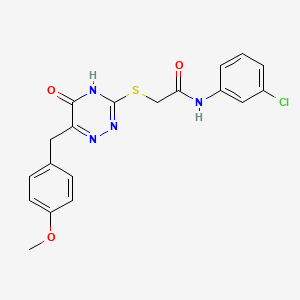
![N-(2H-1,3-benzodioxol-5-yl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2411026.png)
